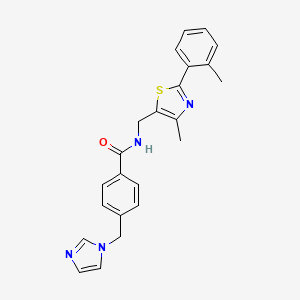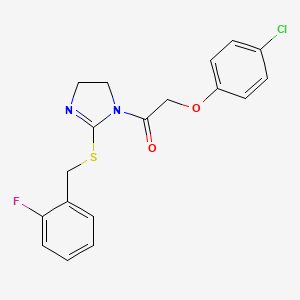
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one, also known as 2-DMP-3-MPAI, is an indenone compound that has been used in a variety of scientific research applications. It is an important compound for the development of new drugs and therapies, as it has been shown to have a variety of biochemical and physiological effects.
科学的研究の応用
Drug Discovery and Development
This compound may serve as a lead molecule in drug discovery due to its unique chemical structure. Its potential to interact with various biological targets can be explored through in silico modeling and high-throughput screening . The compound’s physicochemical properties , drug-likeness , and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles can be predicted using cheminformatics tools .
Material Science
Beyond biomedical applications, this compound could be utilized in material science. Its organic semiconductor properties might be harnessed for creating new types of organic light-emitting diodes (OLEDs) or other electronic devices. The compound’s stability and electronic properties would be key areas of investigation.
Each of these applications represents a unique field of research where 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one could make a significant impact. Further studies and experiments would be necessary to explore these potentials fully. The IMPPAT database could be a valuable resource for researchers looking to explore the phytochemical properties and therapeutic uses of compounds like this .
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-methylanilino)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-15-8-11-17(12-9-15)25-23-18-6-4-5-7-19(18)24(26)22(23)16-10-13-20(27-2)21(14-16)28-3/h4-14,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAJOBCFTTVLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-N-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2886494.png)
methanone](/img/structure/B2886498.png)


![N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide](/img/structure/B2886503.png)


![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2886507.png)



![1-(4-Nitrophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2886515.png)
